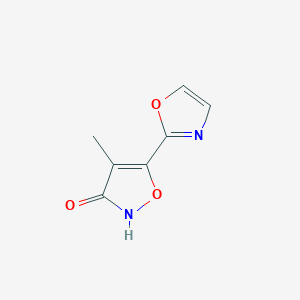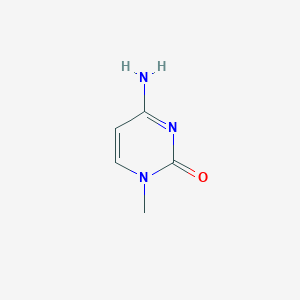
4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) is an organic compound with the molecular formula C24H34O4 and a molecular weight of 386.524 g/mol . This compound is characterized by its unique structure, which includes two butoxy groups and two methylbutynol groups attached to a phenylene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with 3-methylbut-3-yn-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Similar structure but lacks the butoxy groups.
1,4-Bis(3-hydroxy-3-methylbut-1-ynyl)-2,5-di-n-butoxybenzene: Another compound with a similar core structure but different substituents.
Uniqueness
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of both butoxy and methylbutynol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
4-[2,5-dibutoxy-4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-7-9-15-27-21-17-20(12-14-24(5,6)26)22(28-16-10-8-2)18-19(21)11-13-23(3,4)25/h17-18,25-26H,7-10,15-16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVKYFHHTHBBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C#CC(C)(C)O)OCCCC)C#CC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443259 |
Source


|
| Record name | 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179264-44-9 |
Source


|
| Record name | 4,4'-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)










